molecular formula C30H32FN3O5 B11269624 4-{[1-(3-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-pentylbenzamide

4-{[1-(3-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-pentylbenzamide

Cat. No.: B11269624
M. Wt: 533.6 g/mol
InChI Key: PYTQPNLCIOZTAP-UHFFFAOYSA-N
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Description

4-({1-[(3-FLUOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-PENTYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3-FLUOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-PENTYLBENZAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Pentylbenzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Electrophiles like halogens or nitro groups under Friedel-Crafts conditions.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, this compound can be used to study the effects of fluorophenyl and quinazoline derivatives on various biological pathways.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-({1-[(3-FLUOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-PENTYLBENZAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the quinazoline core can modulate biological activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-({1-[(3-CHLOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-PENTYLBENZAMIDE
  • **4-({1-[(3-BROMOPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-PENTYLBENZAMIDE

Uniqueness

The presence of the fluorophenyl group in 4-({1-[(3-FLUOROPHENYL)METHYL]-6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}METHYL)-N-PENTYLBENZAMIDE can enhance its chemical stability and biological activity compared to its chloro or bromo analogs. This makes it a unique candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C30H32FN3O5

Molecular Weight

533.6 g/mol

IUPAC Name

4-[[1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-pentylbenzamide

InChI

InChI=1S/C30H32FN3O5/c1-4-5-6-14-32-28(35)22-12-10-20(11-13-22)18-34-29(36)24-16-26(38-2)27(39-3)17-25(24)33(30(34)37)19-21-8-7-9-23(31)15-21/h7-13,15-17H,4-6,14,18-19H2,1-3H3,(H,32,35)

InChI Key

PYTQPNLCIOZTAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)F)OC)OC

Origin of Product

United States

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